molecular formula C11H15N3O B2593961 1-(Pyridine-4-carbonyl)-1,4-diazepane CAS No. 199938-61-9

1-(Pyridine-4-carbonyl)-1,4-diazepane

Cat. No. B2593961
CAS RN: 199938-61-9
M. Wt: 205.261
InChI Key: IWECACRPYUGBDO-UHFFFAOYSA-N
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Description

“1-(Pyridine-4-carbonyl)-1,4-diazepane” is a chemical compound with the CAS Number: 39640-04-5 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 1-isonicotinoylpiperazine . The physical form of this compound is oil .


Chemical Reactions Analysis

The nucleophilic substitution reactions of acyl chloride CH3COCl with pyridine are shown in one of the papers . Pyridine, being uncharged, shows no minima related to the reactant complex, unlike the anionic nucleophile .


Physical And Chemical Properties Analysis

The physical form of “1-(Pyridine-4-carbonyl)-1,4-diazepane” is oil .

Scientific Research Applications

Regiospecific Synthesis and Structural Studies

A regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some containing fluoro-substituents, was achieved through the reaction of 2,3-diaminopyridines with ethyl aroylacetates. The X-ray crystal structure of specific derivatives was solved, revealing the molecular and crystal system details. NMR spectra provided insights into the chemical shifts and structural effects, such as the seven-membered ring inversion barrier and rotation about the exocyclic N1–CR bond, demonstrating the compounds' dynamic properties (Alonso et al., 2020).

Metal Complexes and Catalysis

Nickel(II) complexes involving 1,4-diazepane core ligands were synthesized to study their application in catalysis and molecular activation. These complexes demonstrated potential in activating atmospheric CO2, converting it into cyclic carbonates at atmospheric pressure, indicating their significance in CO2 fixation and transformation into valuable products (Muthuramalingam et al., 2021).

Synthesis of Heterocyclic Compounds

A convergent synthesis approach for trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives was developed using l-phenylalanine triflate as an organocatalyst. This method allows for the synthesis of biologically significant classes of compounds, showcasing the structural diversity achievable through intermolecular annulation (Jiang et al., 2017).

Biomimetic Synthesis and Molecular Structures

Iron(III) complexes with 1,4-diazepane ligands were synthesized as functional models for extradiol cleaving catechol dioxygenase enzymes. These complexes demonstrate regioselective extradiol cleavage of catechols, contributing to our understanding of the enzyme's mimicry and the role of ligand stereoelectronic factors in catalytic processes (Mayilmurugan et al., 2008).

Novel Synthesis Techniques

A novel strategy for synthesizing the pyrrolo[3,4-d][1,2]diazepine heterocyclic system was developed, highlighting the pursuit of efficient methods for preparing heterocyclic analogs of pharmacologically active compounds. This method underscores the ongoing search for novel synthetic approaches in medicinal chemistry (Kharaneko & Bogza, 2013).

Safety and Hazards

The safety information for this compound includes pictograms GHS05, GHS07 with the signal word “Danger”. The hazard statements include H302, H312, H315, H318, H332, H335 .

properties

IUPAC Name

1,4-diazepan-1-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-2-5-13-6-3-10)14-8-1-4-12-7-9-14/h2-3,5-6,12H,1,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWECACRPYUGBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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